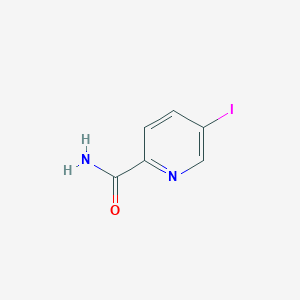![molecular formula C10H10ClN B6273877 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 1403899-01-3](/img/no-structure.png)
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CHDI) is a synthetic organic compound that belongs to a class of compounds known as indoles. CHDI has a wide range of scientific applications and is used in a variety of laboratory experiments. CHDI is a versatile compound that has been used in the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals. CHDI has been the subject of extensive research due to its potential applications in the fields of biochemistry and physiology.
科学研究应用
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been used in a variety of scientific research applications, including drug discovery, drug development, and agrochemical synthesis. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been used as a starting material in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-angiogenic agents. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has also been used in the synthesis of agrochemicals, such as fungicides and herbicides.
作用机制
The mechanism of action of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in a variety of physiological processes, such as inflammation and pain. By inhibiting the activity of COX enzymes, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] have been studied in a variety of animal models. In mice, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been shown to reduce inflammation and pain, as well as to reduce the production of pro-inflammatory cytokines. In rats, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been shown to reduce the production of nitric oxide, a compound involved in the inflammatory response. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has also been shown to reduce the production of free radicals, which are associated with oxidative stress.
实验室实验的优点和局限性
The use of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] in laboratory experiments has several advantages. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a relatively inexpensive compound and is easily synthesized. In addition, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a relatively stable compound and can be stored for long periods of time without degradation. One limitation of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is that it is not soluble in water, which can limit its use in certain types of experiments.
未来方向
There are a number of potential future directions for the use of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. One potential direction is the development of new pharmaceuticals and agrochemicals based on 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] could also be used in the development of new diagnostic tools and therapeutic agents. Additionally, further research could be conducted to further elucidate the mechanism of action of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] and its potential applications in the treatment of various diseases.
合成方法
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] can be synthesized through various methods, including the use of a palladium-catalyzed cyclization reaction. In this method, a palladium catalyst is used to convert an aryl halide into an indole. This reaction is typically carried out in the presence of a base, such as triethylamine. Other methods of synthesis include the use of a Lewis acid-catalyzed reaction and a Heck reaction.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]' involves the formation of a cyclopropane ring and the spiroindoline moiety. The chloro substituent is introduced during the final step of the synthesis.", "Starting Materials": [ "3-bromoaniline", "ethyl acrylate", "sodium hydride", "cyclopropane carboxylic acid", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "1,3-dichloro-2-propanol" ], "Reaction": [ "Step 1: Bromination of 3-bromoaniline with sodium nitrite and hydrochloric acid to form 3-bromo-4-nitroaniline", "Step 2: Reduction of 3-bromo-4-nitroaniline with sodium borohydride to form 3-bromo-4-aminophenol", "Step 3: Cyclization of 3-bromo-4-aminophenol with ethyl acrylate and sodium hydride to form 6-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 4: Dehydrobromination of 6-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with sodium hydroxide to form 6-vinyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 5: Addition of cyclopropane carboxylic acid and triethylamine to 6-vinyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 6: Acetylation of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with acetic anhydride to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] acetate", "Step 7: Reduction of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] acetate with sodium borohydride to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 8: Chlorination of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with 1,3-dichloro-2-propanol and hydrochloric acid to form '6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]'" ] } | |
CAS 编号 |
1403899-01-3 |
分子式 |
C10H10ClN |
分子量 |
179.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



